Tetrapentacontane

Description

Propriétés

IUPAC Name |

tetrapentacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRWEYHEIDHWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

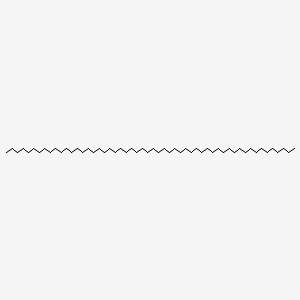

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334754 | |

| Record name | Tetrapentacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-66-6 | |

| Record name | Tetrapentacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrapentacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentacontane (n-C54H110) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] Comprising a 54-carbon backbone, this molecule serves as a valuable model compound in materials science for studying the crystallization behavior and phase transitions of polymers like polyethylene.[1] Its well-defined structure and high molecular weight also make it a useful analytical standard in techniques such as gas chromatography.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis and analysis workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while experimental data for some properties are readily available, others, such as boiling point and density, are often estimated due to the compound's high molecular weight and low volatility.

| Property | Value | Source(s) |

| Molecular Formula | C54H110 | [1][2][3] |

| Molecular Weight | 759.45 g/mol | [3] |

| CAS Number | 5856-66-6 | [1][3] |

| Appearance | White solid (at room temperature) | Assumed based on other long-chain alkanes |

| Melting Point | 95 °C (368 K) | [1][4][5] |

| Boiling Point (estimated) | > 600 °C | [6] (Value for Pentacontane, C50H102) |

| Density (estimated) | ~0.82 g/cm³ (at 20 °C) | General value for long-chain alkanes |

| Enthalpy of Fusion (ΔfusH) | 177.2 kJ/mol | [1][5] |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene); Insoluble in polar solvents (e.g., water). | General property of long-chain alkanes |

Experimental Protocols

Synthesis of this compound via Wittig Reaction and Hydrogenation

A common and effective method for the laboratory-scale synthesis of long-chain alkanes like this compound is a two-step process involving a Wittig reaction followed by catalytic hydrogenation.[7][8]

Step 1: Wittig Reaction to form a Long-Chain Alkene

This step creates the carbon backbone of the desired length with a double bond.

-

Materials:

-

A long-chain alkyltriphenylphosphonium bromide (e.g., derived from a C27 alkyl bromide)

-

A long-chain aldehyde (e.g., a C27 aldehyde)

-

A strong base (e.g., n-butyllithium in THF)

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Hexane for extraction

-

Saturated aqueous ammonium chloride (NH4Cl) solution for quenching

-

Anhydrous magnesium sulfate (MgSO4) for drying

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the alkyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add the long-chain aldehyde, dissolved in a minimal amount of anhydrous THF, dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the product with hexane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting alkene using silica gel column chromatography to remove the triphenylphosphine oxide byproduct.

-

Step 2: Catalytic Hydrogenation to this compound

This step saturates the double bond to yield the final alkane.

-

Materials:

-

The purified long-chain alkene from Step 1

-

Palladium on carbon (10% Pd/C) as the catalyst

-

A suitable solvent (e.g., ethanol or ethyl acetate)

-

Hydrogen gas (H2)

-

Celite® for filtration

-

-

Procedure:

-

Dissolve the alkene in the chosen solvent in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the vessel to a hydrogenation apparatus.

-

Evacuate the vessel to remove air and then introduce hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain pure this compound.

-

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[9][10][11][12]

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Nonpolar solvents like hexane, heptane, or toluene are good candidates. A mixed solvent system can also be employed.[10]

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling to dissolve the solid.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly and undisturbed to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point and enthalpy of fusion of this compound.[13][14][15][16][17]

-

Sample Preparation:

-

Accurately weigh a small amount (typically 2-10 mg) of the purified this compound into an aluminum DSC pan.[14]

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Set the instrument to perform a heat-cool-heat cycle. A typical heating and cooling rate is 10 °C/min.

-

The first heating scan is used to erase the thermal history of the sample.

-

The melting point (Tm) is determined from the peak of the endothermic transition during the second heating scan.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.

-

Workflow for Synthesis and Analysis of this compound

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for its synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working with long-chain alkanes in various scientific disciplines. The provided workflow diagram serves as a clear and concise visual representation of the key steps involved in obtaining and verifying this compound. Further research to obtain precise experimental values for properties like boiling point and density would be beneficial for a more complete understanding of this long-chain alkane.

References

- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]

- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. LabXchange [labxchange.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. m.youtube.com [m.youtube.com]

- 17. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to Tetrapentacontane: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentacontane is a long-chain saturated hydrocarbon belonging to the alkane series. With a backbone of 54 carbon atoms, its chemical formula is C₅₄H₁₁₀.[1][2][3] This linear alkane, also denoted as n-C54, serves as a fundamental model for studying the physical properties and crystallization behavior of long-chain hydrocarbons and polyethylene-like structures.[2] Its well-defined structure makes it an ideal candidate for investigating complex solid-state phase transitions and self-assembly processes. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound.

Molecular Structure and Formula

This compound is a straight-chain alkane with the molecular formula C₅₄H₁₁₀.[1][2][3] The structure consists of a 54-carbon chain with single bonds, and each carbon atom is saturated with hydrogen atoms. The IUPAC name for this compound is simply this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from materials science to analytical chemistry.

| Property | Value | Unit | Source |

| Molecular Formula | C₅₄H₁₁₀ | - | [1][2][3] |

| Molecular Weight | 759.4 | g/mol | [1][2] |

| IUPAC Name | This compound | - | [1] |

| CAS Number | 5856-66-6 | - | [1] |

| Melting Point (Tfus) | 368 | K | [2] |

| Enthalpy of Fusion (ΔfusH) | 177.2 | kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 271.0 ± 1.7 | kJ/mol | [4] |

Experimental Protocols

The characterization and analysis of this compound typically involve techniques that can handle high molecular weight, non-polar compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC) are two common methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating, identifying, and quantifying long-chain alkanes.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a volatile organic solvent such as hexane or toluene.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to a high temperature to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is typically coated with a non-polar stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points.

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The retention time from the gas chromatogram provides information for identification, while the mass spectrum gives a unique fragmentation pattern that can confirm the structure of the analyte.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to measure the thermal properties of materials, such as melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point of this compound.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic peak is observed at the melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

Conclusion

This compound, as a well-defined long-chain alkane, is an important compound for fundamental research in materials science and physical chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and similar long-chain hydrocarbon systems. The use of standardized analytical techniques like GC-MS and DSC is essential for accurate characterization and quality control.

References

Unveiling the Presence of n-Pentacontane (n-C54 Alkane): A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

A comprehensive technical guide detailing the natural sources, occurrence, and analytical methodologies for the very long-chain alkane, n-pentacontane (n-C54H110). This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study of complex hydrocarbons and their potential applications.

Introduction

n-Pentacontane, a linear saturated hydrocarbon with 54 carbon atoms, belongs to a class of compounds known as very long-chain alkanes (VLCAs). These molecules are integral components of the epicuticular waxes of plants and the cuticular hydrocarbons of insects, where they primarily serve as a protective barrier against desiccation and external stressors.[1] Their presence has also been noted in geological formations, including crude oil and sediments, offering insights into the origins and thermal history of these deposits. Due to their low volatility and high molecular weight, the analysis of n-C54 and similar VLCAs presents significant analytical challenges, often requiring specialized techniques beyond the capabilities of standard gas chromatography-mass spectrometry (GC-MS).[2][3]

Natural Sources and Occurrence of n-C54 Alkane

The natural occurrence of n-C54 alkane is widespread, albeit typically in low concentrations relative to shorter-chain alkanes. Its presence is a testament to the diverse biosynthetic capabilities of various organisms and the complex geochemical processes that shape our planet.

Botanical Sources: The Waxy Shield of Plants

The outermost layer of plants, the cuticle, is covered by a waxy layer rich in lipids, including a homologous series of n-alkanes. These alkanes are crucial for preventing water loss and protecting the plant from UV radiation and pathogens. While the distribution of n-alkanes in plant waxes typically peaks between C27 and C33, the presence of much longer chains, including those in the C50-C60 range, has been documented. The concentration of any single very long-chain alkane like n-C54 is generally low and varies significantly between plant species and even different parts of the same plant.[4][5][6]

Entomological Significance: Communication and Survival in Insects

Insects utilize a complex blend of cuticular hydrocarbons (CHCs) for a variety of functions, including desiccation resistance and chemical communication.[7] These CHCs can act as pheromones, species recognition signals, and indicators of social status. While conventional GC-MS analysis of insect CHCs typically focuses on compounds up to C40, recent advancements using techniques such as silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) have revealed the presence of VLCAs up to C58 in some insect species.[2][3][8] This suggests that our understanding of the full chemical vocabulary of insects may be incomplete and that VLCAs like n-C54 could play a role in their biology.

Geological Archives: A Window into Earth's Past

Crude oil and geological sediments are rich sources of a vast array of hydrocarbons, including n-alkanes. The distribution of these alkanes can provide valuable information about the organic matter source, depositional environment, and thermal maturity of the rock. While crude oils are typically dominated by shorter-chain alkanes, very long-chain n-alkanes have been identified.[9][10] Notably, a study of a highly mature source rock in the Tarim Basin, China, identified n-alkanes up to C125, with a significant even-carbon-number predominance observed in the C50-C110 range.[11][12] This finding challenges previous assumptions about the upper limits of n-alkane chain lengths in geological samples and suggests a potential, albeit rare, geological source for n-C54 alkane.

Quantitative Data on n-Alkane Distribution

Specific quantitative data for n-C54 alkane in natural sources is scarce due to its low abundance and the analytical difficulty in its detection and quantification. The following table summarizes the typical distribution of n-alkanes in various natural matrices, providing a context for the likely concentration range of VLCAs.

| Natural Source | Typical n-Alkane Range | Predominant n-Alkanes | Notes on Very Long-Chain Alkanes (>C40) |

| Plant Waxes | C21 - C35[4] | C27, C29, C31, C33 (Odd predominance)[4] | Present in low concentrations; specific data for n-C54 is limited. |

| Insect Cuticles | C20 - C40 (by standard GC-MS)[8] | Varies by species, often methyl-branched[7] | Detected up to C58 by Ag-LDI-MS, indicating their presence beyond the range of conventional methods.[2][3] |

| Crude Oil | C1 - C40+[9] | Typically peaks in the C6-C8 range[9] | Can extend to C70-C80 and beyond in some crude oils.[9] |

| Geological Sediments | Wide range, dependent on source and maturity | Varies, can show odd or even predominance | n-Alkanes up to C125 have been identified in highly mature source rocks, with even predominance above C50.[11][12] |

Experimental Protocols for the Analysis of Very Long-Chain Alkanes

The analysis of n-C54 alkane requires specialized protocols due to its high boiling point and low volatility. Standard GC-MS methods are often inadequate for the elution and detection of such large molecules.[2] The following outlines a general workflow for the extraction and analysis of VLCAs from natural samples.

Extraction of n-Alkanes

The choice of extraction method depends on the sample matrix.

-

Plant and Insect Samples: Soxhlet extraction or automated solid-liquid extraction with a non-polar solvent like hexane or a mixture of dichloromethane and methanol is commonly employed.[13]

-

Crude Oil and Sediment Samples: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the saturated hydrocarbon fraction.[14][15]

Sample Cleanup and Fractionation

The crude extract is often a complex mixture requiring cleanup to remove polar compounds. This is typically achieved using column chromatography with silica gel or alumina. The saturated hydrocarbon fraction containing the n-alkanes is eluted with a non-polar solvent.

Analytical Techniques for VLCA Identification and Quantification

High-Temperature Gas Chromatography (HT-GC): This technique utilizes specialized columns and high-temperature programs to facilitate the elution of high-molecular-weight compounds.[16]

-

Column: A short, thin-film, non-polar capillary column (e.g., 100% dimethylpolysiloxane) is recommended to minimize retention and bleed at high temperatures.[1]

-

Injection: Pulsed splitless or cool on-column injection is preferred to ensure the quantitative transfer of high-boiling point analytes onto the column.

-

Oven Program: A high final oven temperature (e.g., up to 400°C or higher) is necessary to elute VLCAs.

-

Detection: A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) provides structural information.

Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS): This soft ionization technique is particularly useful for the analysis of non-polar compounds like VLCAs that are difficult to ionize by conventional methods. It has been successfully used to detect n-alkanes up to C58 in insects.[2][3]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the analysis of n-C54 alkane and a conceptual representation of its primary role in biological systems.

Caption: Experimental workflow for n-C54 alkane analysis.

Caption: Conceptual role of n-C54 alkane in biological systems.

Conclusion

n-Pentacontane (n-C54 alkane) is a naturally occurring very long-chain alkane found in a variety of biological and geological sources. While its concentration is generally low, its presence in plant waxes, insect cuticles, and ancient sediments highlights its significance in both biological and geochemical contexts. The study of n-C54 and other VLCAs is a challenging but rewarding field of research, with the potential to provide new insights into plant and insect biology, as well as the Earth's history. The continued development of advanced analytical techniques will be crucial for further elucidating the distribution and function of these fascinating molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. om.ciheam.org [om.ciheam.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. cup.edu.cn [cup.edu.cn]

- 12. mtdyjy.com [mtdyjy.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrapentacontane (CAS No. 5856-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentacontane (C₅₄H₁₁₀) is a long-chain saturated hydrocarbon belonging to the alkane series. With the CAS number 5856-66-6, this molecule is of interest in various scientific fields due to its presence in natural sources, its well-defined physical properties, and its potential, though largely unexplored, biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis and purification methodologies, and a summary of its known biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₄H₁₁₀ | [1][2][3][4] |

| Molecular Weight | 759.45 g/mol | [1][2][3][4] |

| CAS Number | 5856-66-6 | [1][2][3][4] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [1][2] |

| InChIKey | OPRWEYHEIDHWGM-UHFFFAOYSA-N | [1][2] |

| Appearance | Waxy solid (expected) | |

| Melting Point | 94-97 °C | |

| Boiling Point | 596.4 °C at 760 mmHg (Predicted) | |

| Density | 0.825 g/cm³ (Predicted) | |

| Enthalpy of Fusion (ΔfusH) | 177.2 kJ/mol at 368 K | [1] |

| Purity (typical commercial) | ≥95% | [3][4] |

Experimental Protocols

Synthesis of this compound

3.1.1. Catalytic Hydrogenation of Tetrapentacontene

A common method for producing saturated alkanes is the catalytic hydrogenation of their corresponding unsaturated precursors.[1]

-

Principle: This reaction involves the addition of hydrogen (H₂) across the double bond(s) of an alkene (tetrapentacontene, C₅₄H₁₀₈) in the presence of a metal catalyst to yield the corresponding alkane (this compound).

-

General Protocol:

-

The alkene precursor, tetrapentacontene, is dissolved in a suitable inert solvent (e.g., ethanol, ethyl acetate, or hexane).

-

A catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, is added to the solution.

-

The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a controlled temperature and pressure.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can then be purified.

-

3.1.2. Controlled Oligomerization of Ethylene

This industrial method can be adapted to produce specific long-chain α-olefins, which can then be hydrogenated to the corresponding n-alkanes.[1]

-

Principle: Ethylene monomers are catalytically polymerized under controlled conditions to produce linear α-olefins of varying chain lengths. Catalytic systems, such as Ziegler-Natta catalysts, can offer some control over the chain length distribution.[1]

-

General Protocol:

-

A suitable catalyst system (e.g., a Ziegler-Natta catalyst) is introduced into a reactor.

-

Ethylene gas is fed into the reactor under controlled temperature and pressure.

-

The oligomerization reaction is allowed to proceed for a specific duration to achieve the desired chain lengths.

-

The reaction is terminated, and the resulting mixture of α-olefins is fractionated (e.g., by distillation) to isolate the C₅₄ fraction (tetrapentacontene).

-

The isolated tetrapentacontene is then subjected to catalytic hydrogenation as described in section 3.1.1 to obtain this compound.

-

Extraction and Purification from Natural Sources

This compound is a component of various plant waxes.[1] The following protocols describe a general method for its extraction and purification.

3.2.1. Extraction of Total Lipids from Plant Material

-

Materials:

-

Dried and ground plant material (e.g., leaves, stems)

-

n-hexane (or another suitable nonpolar solvent like chloroform or dichloromethane)

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

-

Protocol:

-

A known quantity of dried and powdered plant material is placed in a cellulose thimble and inserted into a Soxhlet extractor.

-

The extraction is performed with n-hexane for several hours to ensure complete extraction of lipids. Alternatively, the plant material can be subjected to repeated sonication in n-hexane.

-

The resulting extract is filtered to remove solid plant debris.

-

The filtered extract is dried over anhydrous sodium sulfate.

-

The solvent is removed using a rotary evaporator to yield the crude total lipid extract.

-

3.2.2. Isolation and Purification of n-Alkanes by Column Chromatography

-

Materials:

-

Crude total lipid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-hexane

-

Glass wool

-

Sand

-

Collection vials

-

-

Protocol:

-

A slurry of silica gel in n-hexane is prepared and packed into a glass chromatography column plugged with glass wool and a layer of sand. A layer of sand is also added on top of the packed silica gel.

-

The crude lipid extract is dissolved in a minimal amount of n-hexane and loaded onto the column.

-

The column is eluted with n-hexane. The nonpolar n-alkanes, including this compound, will elute first.

-

Fractions are collected and monitored by TLC.

-

Fractions containing the n-alkane mixture are combined.

-

The solvent is removed by rotary evaporation to yield the purified n-alkane fraction. Further fractionation by techniques like preparative GC or recrystallization may be necessary to isolate pure this compound.

-

Visualizations of Experimental Workflows

Caption: Workflow for the extraction of total lipids from plant material.

References

- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]

- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

A Technical Guide to Tetrapentacontane (C₅₄H₁₁₀)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the very long-chain alkane, Tetrapentacontane (C₅₄H₁₁₀). It details the fundamental physicochemical properties, outlines detailed protocols for its synthesis and analysis, and discusses its applications relevant to research and pharmaceutical development. The document is intended to serve as a core reference for professionals requiring in-depth information on this high molecular weight saturated hydrocarbon.

Core Properties and Identification

The hydrocarbon represented by the molecular formula C₅₄H₁₁₀ is a saturated alkane. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its official name is This compound .[1][2] This name reflects its structure as a continuous chain of 54 carbon atoms. The formula adheres to the general alkane formula CₙH₂ₙ₊₂, confirming the absence of double bonds or rings.[1] this compound is characterized by its highly nonpolar, hydrophobic nature, a direct consequence of its long saturated hydrocarbon chain.[1]

Physicochemical Data

The quantitative properties of this compound are critical for its application in both laboratory and industrial settings. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₅₄H₁₁₀ | [1][2][3] |

| CAS Number | 5856-66-6 | [1][2][3] |

| Molecular Weight | 759.4 g/mol | [1][2] |

| Exact Mass | 758.86075351 Da | [1][2] |

| Appearance | Crystalline Solid | [4] |

| Melting Point | 94 °C | [4] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

| Water Solubility | 4.692 x 10⁻²³ mg/L (estimated at 25 °C) | [5] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | [1][2] |

| InChIKey | OPRWEYHEIDHWGM-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of very long-chain alkanes like this compound are essential for researchers. The following protocols provide standardized procedures.

Protocol for Synthesis: Catalytic Hydrogenation

One of the most direct methods for synthesizing this compound is through the catalytic hydrogenation of its corresponding alkene, tetrapentacontene (C₅₄H₁₀₈). This reaction saturates the carbon-carbon double bond to yield the alkane.[6][][8]

Objective: To synthesize this compound (C₅₄H₁₁₀) from tetrapentacontene (C₅₄H₁₀₈).

Materials:

-

Tetrapentacontene (precursor)

-

Palladium on carbon (10% Pd/C catalyst)

-

High-purity hydrogen gas (H₂)

-

Anhydrous, high-boiling point solvent (e.g., hexane, ethyl acetate)

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Methodology:

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

-

Reactant Loading: In a suitable flask, dissolve a known quantity of tetrapentacontene in the chosen solvent. Add the 10% Pd/C catalyst (typically 1-5% by weight relative to the alkene).

-

Inerting: Transfer the solution to the reactor. Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction if necessary to ensure the substrate is fully dissolved. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Reaction Completion: Once hydrogen uptake ceases, maintain the reaction for an additional 1-2 hours to ensure completion.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional fresh solvent to recover all the product.

-

Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude this compound product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain high-purity crystalline this compound.

Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain alkanes.[8] Proper parameter selection is critical for achieving good resolution and sensitivity for these high-boiling-point compounds.[9]

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation & Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Mass Spectrometer: Capable of electron ionization (EI).

-

GC Column: A non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1ms or HP-5ms), is ideal. A standard dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Injector Temperature: 300 - 320 °C (to ensure complete vaporization of the high-boiling point analyte).[9]

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1-2 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min up to 320 °C.

-

Final hold: Hold at 320 °C for 15-20 minutes to ensure the analyte elutes.

-

-

MS Source Temperature: ~230 °C.[9]

-

MS Quadrupole Temperature: ~150 °C.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Interpretation:

-

Retention Time: Compare the retention time of the major peak to that of an analytical standard, if available.

-

Mass Spectrum: The EI mass spectrum of a long-chain alkane will not typically show a molecular ion (M⁺). Instead, it will display a characteristic fragmentation pattern of sequential losses of 14 Da (-CH₂- groups), with prominent fragment ions at m/z 57, 71, 85, etc.[9][10] Purity is assessed by the absence of significant co-eluting peaks.

-

Visualization of Experimental Workflow

The logical flow from precursor to final, characterized product is a critical concept in synthesis. The following diagram illustrates the workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

While a simple alkane, this compound's unique properties as a very long-chain hydrocarbon lend it to several specialized applications in scientific research and pharmaceutical contexts.

-

Analytical Standard: Due to its high purity and well-defined structure, this compound can be used as an internal or external standard in analytical techniques like GC-MS for the quantification of other long-chain hydrocarbons in complex matrices.[8]

-

Materials Science: Long-chain alkanes are fundamental models for studying crystallization, phase transitions, and self-assembly phenomena driven by van der Waals forces.[1] This research is relevant to understanding polymers and biological membranes.

-

Tribology: The study of friction and lubrication can utilize long-chain alkanes as model lubricants, helping to understand their behavior at interfaces under shear.[1]

-

Drug Formulation and Delivery: In drug development, highly hydrophobic molecules are often required as components of formulations. Very long-chain alkanes can act as non-polar excipients in ointments or as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to encapsulate and control the release of active pharmaceutical ingredients (APIs).

-

Natural Product Research: Long-chain alkanes are found ubiquitously in nature, from plant waxes to microbial cell walls.[11] The study and synthesis of compounds like this compound are relevant to the broader field of natural product chemistry, which is a cornerstone of drug discovery.[12]

References

- 1. Buy this compound | 5856-66-6 [smolecule.com]

- 2. This compound | C54H110 | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound, 5856-66-6 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 8. This compound|C54H110|CAS 5856-66-6 [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Crystalline Structure of Very Long-Chain Alkanes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain alkanes (VLCAs), hydrocarbons with carbon numbers typically exceeding 20, are fundamental components in various natural and synthetic systems. Their propensity to self-assemble into highly ordered crystalline structures plays a crucial role in diverse fields, from the protective wax coatings on plants to the formulation of pharmaceuticals and phase-change materials.[1][2] Understanding the intricacies of their crystalline architecture is paramount for controlling the macroscopic properties of materials in which they are present.

This technical guide provides a comprehensive overview of the crystalline structure of VLCAs, focusing on their polymorphism, crystal packing, and phase transitions. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the experimental characterization of these fascinating molecules.

Polymorphism in Very Long-Chain Alkanes

VLCAs exhibit polymorphism, meaning they can crystallize into multiple, distinct crystal structures. The most common polymorphs observed are triclinic, monoclinic, and orthorhombic. The stability of a particular polymorph is influenced by factors such as chain length, purity, and crystallization conditions (e.g., temperature, solvent).

-

Triclinic (T): Often observed in shorter even-numbered n-alkanes (up to C22H46).

-

Monoclinic (M): Typically found in longer even-numbered n-alkanes (above C30H62).

-

Orthorhombic (O): Commonly adopted by odd-numbered n-alkanes. The presence of even small amounts of impurities can also induce orthorhombic packing in even-numbered alkanes.

The specific packing arrangement within these crystal systems is often described by a "subcell," which represents the repeating unit of the methylene chains. The triclinic polymorph is associated with a T// subcell, while the monoclinic and orthorhombic polymorphs exhibit an O⊥ subcell.

Crystal Packing and Lamellar Structures

In the solid state, VLCAs arrange themselves into lamellar structures, which are layers of extended alkane chains.[3] The molecules are typically in a planar all-trans conformation.[4] The thickness of these lamellae is directly related to the length of the alkane chain and its tilt angle with respect to the lamellar surface. For ultra-long alkanes (n > 120), chain folding can occur, leading to more complex crystalline structures.[3]

Quantitative Data: Unit Cell Parameters and Lamellar Thickness

The precise arrangement of alkane chains within the crystal lattice is defined by the unit cell parameters. These parameters, along with the lamellar thickness, are crucial for a complete structural description. The following table summarizes representative unit cell parameters for some VLCAs.

| Alkane | Carbon Number | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Lamellar Thickness (nm) |

| C22H46 | 22 | Triclinic | 4.28 | 4.82 | 28.1 | 91.1 | 118.9 | 107.3 | ~2.8 |

| C23H48 | 23 | Orthorhombic | 7.42 | 4.96 | 61.2 | 90 | 90 | 90 | ~3.0 |

| C24H50 | 24 | Triclinic | 4.29 | 4.83 | 30.9 | 91.2 | 119.1 | 107.2 | ~3.1 |

| C28H58 | 28 | Monoclinic | 7.42 | 4.96 | 74.9 | 90 | 90 | 90 | ~3.6 |

| C30H62 | 30 | Monoclinic | 7.76 | 5.57 | 40.0 | 90 | 119.1 | 90 | ~3.8 |

| C36H74 | 36 | Monoclinic | 7.42 | 4.96 | 95.1 | 90 | 90 | 90 | ~4.6 |

Note: Unit cell parameters can vary slightly depending on the experimental conditions and data refinement methods.

Phase Transitions in Very Long-Chain Alkanes

VLCAs undergo several phase transitions upon heating, which can be detected by techniques such as Differential Scanning Calorimetry (DSC). These transitions reflect changes in the molecular packing and mobility.

-

Solid-Solid Transitions (Rotator Phases): Before melting, many VLCAs exhibit one or more solid-solid phase transitions into what are known as "rotator phases" (R). In these phases, the molecules maintain their positional order within the lamellae but gain rotational freedom around their long axes. These transitions are characterized by a significant absorption of latent heat.[5]

-

Solid-Liquid Transition (Melting): At the melting point (Tm), the long-range positional and orientational order is lost, and the material transitions into an isotropic liquid state.

The temperatures of these transitions are dependent on the chain length, with longer chains generally exhibiting higher transition temperatures.

Quantitative Data: Phase Transition Temperatures

The following table presents the melting points and, where applicable, the solid-solid transition temperatures for a range of VLCAs.

| Alkane | Carbon Number | Solid-Solid Transition Temp (°C) | Melting Point (°C) |

| C20H42 | 20 | 35.2 | 36.7 |

| C21H44 | 21 | 38.1 | 40.5 |

| C22H46 | 22 | 43.3 | 44.4 |

| C23H48 | 23 | 46.1 | 47.6 |

| C24H50 | 24 | 48.5 | 50.9 |

| C25H52 | 25 | 52.0 | 53.7 |

| C26H54 | 26 | 55.0 | 56.4 |

| C28H58 | 28 | 60.0 | 61.4 |

| C30H62 | 30 | 64.5 | 65.8 |

| C36H74 | 36 | 74.8 | 75.5 |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the temperatures and enthalpies of phase transitions in VLCAs.[6]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the VLCA sample into an aluminum DSC pan.[7]

-

Seal the pan hermetically to prevent any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition.

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final melting point.[8]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature.

-

A second heating scan is often performed to obtain data on a sample with a controlled thermal history.[6]

-

-

Data Analysis:

-

The onset temperature of the endothermic peak in the heating curve is typically taken as the transition temperature.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area of the peak.

-

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, including unit cell parameters and polymorphism, of VLCAs.[9]

Methodology:

-

Sample Preparation:

-

The VLCA sample should be in a crystalline powder form. If starting from a bulk solid, gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder, ensuring a flat, smooth surface. For air-sensitive samples, a sealed capillary may be used.[10]

-

-

Instrument Setup:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The instrument should be properly aligned and calibrated using a standard material (e.g., silicon).

-

-

Data Collection:

-

Scan a range of 2θ angles (e.g., 2° to 40°) to collect the diffraction pattern. The step size and counting time per step should be optimized to obtain good signal-to-noise ratio.

-

For detailed structural analysis, data may be collected at different temperatures to study phase transitions.

-

-

Data Analysis:

-

Index the diffraction peaks to determine the unit cell parameters and crystal system.

-

Refine the crystal structure using Rietveld refinement or other methods to obtain detailed atomic positions.

-

The lamellar spacing (d) can be calculated from the positions of the low-angle (00l) reflections using Bragg's Law: nλ = 2dsinθ.[11]

-

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is sensitive to the local environment and conformation of the alkane chains, providing insights into crystal packing and phase transitions.[12]

Methodology for Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the finely ground VLCA sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[13] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a few milligrams of the VLCA sample with a drop of Nujol (mineral oil) to form a paste.[14] Spread the paste between two KBr plates. A reference spectrum of Nujol should be taken.

-

-

Data Collection:

-

Place the sample in the FTIR spectrometer.

-

Collect the spectrum, typically in the range of 4000-400 cm-1, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Methodology for Raman Spectroscopy:

-

Sample Preparation:

-

The VLCA sample can be analyzed as a solid powder in a glass capillary or on a microscope slide.

-

-

Data Collection:

-

Focus the laser beam onto the sample.

-

Collect the Raman scattered light using a spectrometer.

-

The spectrum is typically plotted as intensity versus Raman shift (in cm-1).

-

Data Analysis:

-

Analyze the positions, intensities, and splitting of characteristic vibrational bands (e.g., CH2 scissoring and rocking modes) to identify the crystal polymorph and detect phase transitions.

Conclusion

The crystalline structure of very long-chain alkanes is a complex and fascinating area of study with significant implications for materials science and drug development. Their polymorphic nature, lamellar packing, and rich phase behavior are governed by the subtle interplay of intermolecular forces. A thorough understanding and precise characterization of these structures, through techniques like DSC, XRD, and vibrational spectroscopy, are essential for designing and controlling the properties of VLCA-containing materials. This guide provides a foundational understanding and detailed experimental approaches to aid researchers in their exploration of these important molecules.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azonano.com [azonano.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. s4science.at [s4science.at]

- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. qualitest.ae [qualitest.ae]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Crystal structures of eight mono-methyl alkanes (C26–C32) via single-crystal and powder diffraction and DFT-D optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Phase Transition Behavior of Tetrapentacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentacontane, a linear long-chain alkane with the chemical formula C₅₄H₁₁₀, serves as a significant model compound for understanding the complex phase behavior of high molecular weight hydrocarbons.[1] Its well-defined molecular structure makes it an ideal candidate for investigating solid-state phase transitions, which are of fundamental importance in fields ranging from materials science to drug delivery. The thermal behavior of this compound is characterized by a series of phase transitions, including multiple solid-solid transitions prior to melting, a phenomenon common to long-chain n-alkanes. These transitions involve changes in the crystal packing and molecular mobility, leading to the formation of what are known as "rotator phases." This guide provides a comprehensive overview of the phase transition behavior of this compound, including quantitative thermodynamic data, detailed experimental protocols for its characterization, and visualizations of the underlying processes.

Phase Transition Overview

Long-chain n-alkanes, such as this compound, typically exhibit a cascade of phase transitions upon heating. At low temperatures, the molecules are in a highly ordered crystalline state. As the temperature increases, the alkane chains gain sufficient thermal energy to undergo rotational motion about their long axes while maintaining their positional order in a layered structure. These intermediate phases are referred to as rotator phases (e.g., R_I, R_II), which are crystalline in two dimensions but liquid-like in the third.[2][3][4][5] This behavior is a manifestation of polymorphism, where a substance can exist in multiple crystalline forms.[6] Finally, with further heating, the positional order is lost, and the material melts into an isotropic liquid. The specific transition temperatures and associated enthalpy changes are sensitive to the purity of the sample and the experimental conditions.

Quantitative Thermodynamic Data

The phase transitions of this compound have been characterized by various thermal analysis techniques. The following table summarizes the available quantitative data for the key phase transitions. It is important to note that the solid-solid transitions can be subtle and may appear as overlapping peaks in a DSC thermogram.

| Phase Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) | Method | Reference |

| Solid-Solid (Crystal to Rotator) | 92.5 | 35.6 | DSC | --INVALID-LINK-- |

| Melting (Rotator to Liquid) | 95.0 | 177.2 | DSC | --INVALID-LINK-- |

Note: The solid-solid transition temperature and enthalpy are often difficult to resolve and may vary depending on the experimental conditions and data analysis methods.

Experimental Protocols

The characterization of the phase transition behavior of this compound relies heavily on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions. A detailed protocol for analyzing this compound is as follows:

1. Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

-

Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., indium and zinc) across the temperature range of interest.

3. Thermal Program:

-

Initial Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min). This step is to erase any prior thermal history of the sample.

-

Controlled Cooling: Cool the sample at a slow, controlled rate (e.g., 1-2°C/min) to a temperature well below its crystallization point (e.g., 25°C). Slow cooling rates are crucial for allowing the formation of the most stable crystalline phases.

-

Second Heating: Heat the sample again at a slow, controlled rate (e.g., 1-2°C/min) through its solid-solid and melting transitions to a final temperature of 120°C. The use of a slow heating rate is critical for resolving the closely spaced solid-solid and melting transitions.

4. Data Analysis:

-

From the second heating curve, determine the onset temperatures of the endothermic peaks, which correspond to the phase transition temperatures.

-

Integrate the area under each peak to determine the enthalpy of each transition (ΔH). For overlapping peaks, deconvolution software may be necessary for accurate integration.

X-ray Diffraction (XRD)

Temperature-resolved XRD is essential for identifying the different crystalline phases of this compound and determining their structures.

1. Sample Preparation:

-

Grind a small amount of high-purity this compound into a fine powder using an agate mortar and pestle.

-

Mount the powder on a temperature-controlled sample stage. Ensure a flat and uniform sample surface to minimize preferred orientation effects.

2. Instrument Setup:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The instrument should have a temperature-controlled stage capable of precise heating and cooling ramps.

3. Data Collection:

-

Record a full diffraction pattern at room temperature.

-

Heat the sample in a stepwise manner, allowing for thermal equilibration at each temperature.

-

Collect diffraction patterns at various temperatures, with a focus on the temperature ranges where DSC indicates phase transitions are occurring. A typical temperature step would be 1-2°C.

-

Collect data over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 5° to 40°).

4. Data Analysis:

-

Analyze the diffraction patterns to identify the crystal structure at each temperature.

-

The low-temperature phase is expected to be a well-ordered triclinic or monoclinic structure.

-

The intermediate rotator phases will exhibit a more hexagonal-like packing of the alkane chains, leading to a few strong, sharp peaks in the wide-angle region and a characteristic layered structure in the small-angle region.

-

The liquid phase will show a broad, amorphous halo.

-

Index the diffraction peaks to determine the unit cell parameters for each solid phase.

Visualizations

To better illustrate the concepts and workflows described, the following diagrams are provided.

References

- 1. This compound|C54H110|CAS 5856-66-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Structure of the Hexadecane Rotator Phase: Combination of X-ray Spectra and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of rotator phases in n-alkanes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

The Solubility of Tetrapentacontane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetrapentacontane (C54H110), a long-chain n-alkane. Due to the scarcity of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the fundamental principles governing its solubility, provides illustrative solubility data for structurally similar long-chain alkanes, and presents a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with high molecular weight hydrocarbons.

Introduction to this compound Solubility

This compound is a linear saturated hydrocarbon with the chemical formula C54H110. As a high molecular weight, nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like." Consequently, this compound is expected to be soluble in nonpolar organic solvents and practically insoluble in polar solvents such as water. The dissolution process involves overcoming the significant van der Waals forces that hold the long hydrocarbon chains together in the solid state. This requires a solvent capable of establishing similar intermolecular interactions.

Several key factors influence the solubility of this compound:

-

Solvent Polarity: Nonpolar solvents are the most effective for dissolving this compound.

-

Temperature: The solubility of solid long-chain alkanes like this compound in organic solvents generally increases with a rise in temperature. The added thermal energy helps to overcome the lattice energy of the solid solute.

-

Chain Length: Within a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases. Therefore, this compound is anticipated to have lower solubility compared to shorter-chain alkanes under the same conditions.

Quantitative Solubility Data (Illustrative)

| n-Alkane (Carbon Number) | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Tetracosane (C24) | Toluene | 25 | ~1.5 |

| Octacosane (C28) | Toluene | 25 | ~0.4 |

| Hexatriacontane (C36) | Toluene | 25 | ~0.03 |

| Tetracontane (C40) | Toluene | 31.3 | 0.35 (in a multicomponent system)[1] |

| Tetratetracontane (C44) | Toluene | Not Specified | Soluble |

| Hexacosane (C26) | Heptane | 25 | ~0.02 |

| Octacosane (C28) | Heptane | 25 | ~0.01 |

| Dotriacontane (C32) | Heptane | 25 | ~0.003 |

| Hexatriacontane (C36) | Heptane | 25 | ~0.001 |

Note: The data presented is compiled from various sources and should be considered illustrative. Actual solubility will depend on the specific experimental conditions.

Experimental Protocol: Isothermal Gravimetric Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a constant temperature using the gravimetric method.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvent: Selected organic solvent (e.g., toluene, hexane, heptane)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Sealed, airtight glass vials or flasks

-

Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solids)

-

Glass syringes

-

Pre-weighed aluminum weighing pans or glass beakers

-

Drying oven

-

Desiccator

-

Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a clean, dry, and sealable glass vial.

-

Add a known mass of the selected organic solvent to the vial.

-

Add an excess amount of solid this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled bath for a few hours to let the undissolved solid settle completely.

-

Pre-heat a glass syringe to the experimental temperature to prevent precipitation during sampling.

-

Carefully draw a known mass of the clear supernatant (the saturated solution) into the pre-heated syringe, passing it through a syringe filter to remove any suspended solid particles.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry aluminum pan or glass beaker. Record the exact mass of the solution transferred.

-

Place the pan or beaker in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound.

-

Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and dependencies in the experimental determination of solubility.

Caption: Factors Influencing Experimental Solubility Outcome.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a strong understanding of the principles of long-chain alkane solubility, combined with robust experimental methodologies, allows for its accurate determination. This guide provides a foundational framework for researchers and professionals, offering illustrative data from similar compounds and a detailed protocol for generating reliable experimental solubility data for this compound in relevant organic solvents. Such data is critical for applications ranging from materials science to drug formulation and development.

References

In-Depth Technical Guide: Enthalpy of Fusion and Vaporization for Tetrapentacontane

This technical guide provides a comprehensive overview of the enthalpy of fusion and vaporization for tetrapentacontane (C₅₄H₁₁₀), a long-chain alkane of significant interest in materials science and for researchers in drug development. This document details the thermodynamic properties, experimental methodologies for their determination, and visual workflows to elucidate the analytical processes.

Quantitative Thermodynamic Data

The enthalpy of fusion and vaporization are critical parameters for understanding the phase transition behavior of this compound. The following tables summarize the available quantitative data for these properties.

Table 1: Enthalpy of Fusion of this compound

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Fusion (ΔHfus) | 177.2 kJ/mol | 368 | Not Specified | Briard, Bouroukba, et al., 2003[1] |

Table 2: Enthalpy of Vaporization of this compound

| Property | Value | Temperature (K) | Method | Reference |

| Standard Enthalpy of Vaporization (ΔH°vap) | 271.0 ± 1.7 kJ/mol | 298.15 to 523 | CGC | Chickos, Wang, et al., 2008[1] |

| Enthalpy of Vaporization (ΔHvap) | 155 kJ/mol | 633 | Not Specified | Stephenson and Malanowski, 1987[1] |

Experimental Protocols

The determination of the enthalpy of fusion and vaporization for long-chain alkanes like this compound requires precise and specialized analytical techniques. The following sections detail the typical methodologies employed for these measurements. While the specific experimental parameters for the cited studies on this compound are not fully available in the public domain, the protocols described here are based on established practices for similar long-chain hydrocarbons.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow associated with phase transitions, such as melting (fusion).[2][3][4] The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.[2][4]

General Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is placed into an aluminum DSC pan.[2][5] The pan is then hermetically sealed to prevent any loss of sample during heating.[2]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards. The sample and a reference pan (usually an empty, sealed pan) are placed in the DSC cell. An inert atmosphere is maintained by purging with a gas like nitrogen at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[2]

-

Thermal Cycling: To erase the sample's prior thermal history, it is often subjected to a heat/cool/heat cycle.[2]

-

Measurement: The sample is then heated at a constant rate (e.g., 20°C/min) through its melting point.[2] The instrument records the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset of this peak is taken as the melting temperature. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[2]

Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography (CGC)

Correlation-Gas Chromatography (CGC) is a powerful technique for determining the enthalpy of vaporization of compounds, especially those with low volatility like long-chain alkanes.[6][7][8] The method is based on the linear correlation between the enthalpy of transfer from a solution to the gas phase (measured by GC) and the known vaporization enthalpies of a series of standard compounds.

General Experimental Protocol:

-

Sample and Standard Preparation: A solution containing the sample (this compound) and a series of n-alkane standards with known vaporization enthalpies is prepared.

-

Instrumentation: A gas chromatograph (e.g., HP 5890A Series II) equipped with a capillary column (e.g., 60 m DB-5) and a flame ionization detector is used.[6] Helium is typically used as the carrier gas.[6]

-

Isothermal Measurements: The GC is operated isothermally at several different temperatures. The column temperature is precisely controlled and monitored.[9]

-

Retention Time Measurement: The prepared solution is injected into the GC, and the retention times for the sample and each standard are recorded at each temperature.

-

Data Analysis: The corrected retention times are used to calculate the enthalpy of transfer for each compound. A correlation plot is generated by plotting the known vaporization enthalpies of the standards against their enthalpies of transfer. The enthalpy of vaporization of this compound is then determined from this correlation using its measured enthalpy of transfer.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the determination of the enthalpy of fusion and vaporization.

Caption: Workflow for determining the enthalpy of fusion using DSC.

Caption: Workflow for determining the enthalpy of vaporization using CGC.

References

- 1. This compound [webbook.nist.gov]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calnesis.com [calnesis.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. umsl.edu [umsl.edu]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. umsl.edu [umsl.edu]

The Pivotal Role of Van der Waals Forces in the Self-Assembly of Long-Chain Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous organization of long-chain hydrocarbons into ordered structures is a fundamental process in fields ranging from materials science to biology. This self-assembly is predominantly governed by a subtle yet crucial interplay of non-covalent interactions, with Van der Waals (VdW) forces acting as the primary drivers of cohesion and ordering. Understanding and controlling these forces is paramount for the rational design of novel materials, the development of advanced drug delivery systems, and unraveling complex biological phenomena. This technical guide provides a comprehensive overview of the role of Van der Waals forces in the self-assembly of long-chain hydrocarbons, with a focus on quantitative data, detailed experimental methodologies, and the logical frameworks governing these processes.

The Nature of Van der Waals Forces in Hydrocarbon Chains

Van der Waals forces are transient, weak electrostatic attractions between fluctuating dipoles in adjacent, non-polar molecules. In the context of long-chain hydrocarbons, these forces, though individually weak, become cumulatively significant due to the large number of interacting atoms along the chains.[1] The primary contributor to VdW interactions in alkanes is the London dispersion force.

The strength of these interactions is highly dependent on several factors:

-

Chain Length: The total VdW attraction between two parallel hydrocarbon chains is directly proportional to their length. Longer chains provide a greater surface area for interaction, leading to stronger adhesion and more stable self-assembled structures.[2]

-

Interchain Distance: Van der Waals forces are highly sensitive to the distance between molecules, generally following a 1/r⁶ dependence for attractive forces, where 'r' is the distance between the interacting entities.[3]

-

Molecular Packing: The degree of order and packing density within a self-assembled monolayer (SAM) significantly influences the overall strength of VdW interactions. Well-ordered, crystalline-like structures maximize the cumulative attractive forces.

Quantitative Analysis of Van der Waals Interactions

Quantifying the precise contribution of Van der Waals forces to the stability of self-assembled hydrocarbon structures is crucial for predictive modeling and material design. The following tables summarize key quantitative data related to these interactions.

Table 1: Cohesive Energy per CH₂ Group in Crystalline n-Alkanes

This table illustrates the contribution of each methylene group to the overall cohesive energy of crystalline n-alkanes, providing a direct measure of the Van der Waals interaction strength as a function of chain length.

| n-Alkane (Number of Carbons) | Cohesive Energy per CH₂ Group (kJ/mol) |

| 6 | 4.98 |

| 8 | 5.23 |

| 10 | 5.38 |

| 12 | 5.49 |

| 16 | 5.61 |

| 20 | 5.69 |

Data compiled from literature values on the heat of sublimation of n-alkanes.

Table 2: Lennard-Jones Parameters for United-Atom CH₂ and CH₃ Groups in Common Force Fields